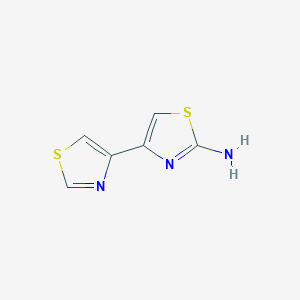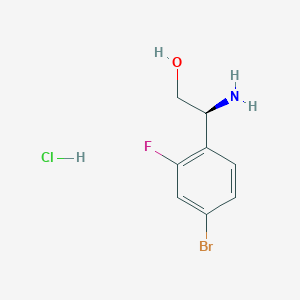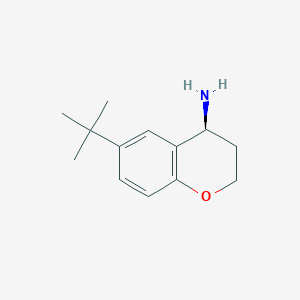
2-Cyano-5-methyl-4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-methyl-4-nitrobenzoic acid: is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a cyano group (-CN), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration of 2-Cyano-5-methylbenzoic acid: The nitration process involves the introduction of a nitro group into the aromatic ring. This can be achieved by treating 2-Cyano-5-methylbenzoic acid with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.
Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process that includes the nitration of toluene derivatives followed by the introduction of the cyano group through a Sandmeyer reaction. The final step involves the oxidation of the methyl group to form the carboxylic acid.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 2-Cyano-5-methyl-4-nitrobenzoic acid can be oxidized to form 2-Cyano-5-carboxy-4-nitrobenzoic acid.
Reduction: Reduction of the nitro group yields 2-Cyano-5-methyl-4-aminobenzoic acid.
Substitution: Substitution of the cyano group can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the behavior of nitroaromatic compounds in biological systems.
Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry:
Material Science: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Cyano-5-methyl-4-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano group can participate in nucleophilic addition reactions, affecting various biochemical pathways. The compound’s effects are mediated through its ability to modify proteins and nucleic acids, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
- 2-Cyano-4-nitrobenzoic acid
- 5-Methyl-2-nitrobenzoic acid
- 4-Nitrobenzoic acid
Comparison:
- 2-Cyano-5-methyl-4-nitrobenzoic acid is unique due to the presence of both a cyano and a nitro group on the same aromatic ring, which imparts distinct chemical reactivity and potential applications.
- 2-Cyano-4-nitrobenzoic acid lacks the methyl group, which affects its reactivity and physical properties.
- 5-Methyl-2-nitrobenzoic acid does not have the cyano group, limiting its use in certain nucleophilic substitution reactions.
- 4-Nitrobenzoic acid lacks both the cyano and methyl groups, making it less versatile in synthetic applications.
Eigenschaften
Molekularformel |
C9H6N2O4 |
|---|---|
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
2-cyano-5-methyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C9H6N2O4/c1-5-2-7(9(12)13)6(4-10)3-8(5)11(14)15/h2-3H,1H3,(H,12,13) |
InChI-Schlüssel |
WPSXASCMGMOIOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13148764.png)


![(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione](/img/structure/B13148777.png)


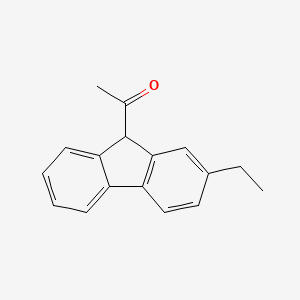
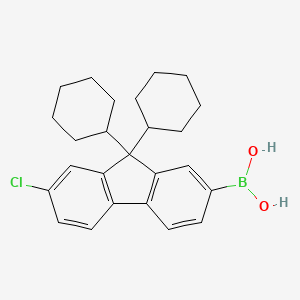

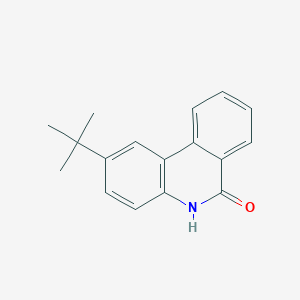
![3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile](/img/structure/B13148819.png)
